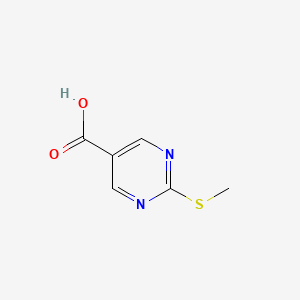

2-(Methylthio)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 2-(Methylthio)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJIAHGQTQWGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394488 | |

| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110099-94-0 | |

| Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carboxylic acid (CAS 110099-94-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylthio)pyrimidine-5-carboxylic acid, a versatile heterocyclic building block with significant applications in pharmaceutical and agrochemical research. We will delve into its chemical properties, synthesis, potential mechanisms of action, and analytical methodologies, offering field-proven insights for its application in research and development.

Core Chemical Identity and Physicochemical Properties

2-(Methylthio)pyrimidine-5-carboxylic acid, with the CAS number 110099-94-0, is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a methylthio group at the 2-position. This substitution pattern imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-(Methylthio)pyrimidine-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 110099-94-0 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂S | [2][3] |

| Molecular Weight | 170.19 g/mol | [2][3] |

| IUPAC Name | 2-(methylsulfanyl)pyrimidine-5-carboxylic acid | [3] |

| Synonyms | 2-(Methylthio)-5-pyrimidinecarboxylic acid | [4] |

| Appearance | Solid | [5] |

| Boiling Point (Predicted) | 378.4°C at 760 mmHg | [6] |

| Density (Predicted) | 1.45 g/cm³ | [6] |

| Flash Point (Predicted) | 182.6°C | [6] |

| Vapor Pressure (Predicted) | 2.12E-06 mmHg at 25°C | [6] |

| pKa (Predicted) | ||

| Solubility | ||

| InChI Key | BIJIAHGQTQWGJB-UHFFFAOYSA-N | [3] |

| SMILES | CSC1=NC=C(C=N1)C(=O)O | [3] |

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

A likely synthetic approach would start from the corresponding ethyl ester, ethyl 2-(methylthio)pyrimidine-5-carboxylate (CAS 73781-88-1), which is commercially available.[5] The synthesis of this ester can be achieved through the condensation of ethyl ethoxymethylenecyanoacetate with S-methylisothiourea. The subsequent hydrolysis of the ester under basic or acidic conditions would yield the desired carboxylic acid.

Another potential route is the Atwal-Biginelli cyclocondensation reaction, which has been used to synthesize related dihydropyrimidine-5-carboxylate esters.[8] This method involves the reaction of S-methylisothiourea with a suitable β-oxoester derivative.

A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[7]

Key Reactive Sites and Their Significance

The chemical architecture of 2-(Methylthio)pyrimidine-5-carboxylic acid offers several sites for further chemical modification:

-

Carboxylic Acid Group: This functional group is readily activated for amide bond formation, esterification, or reduction to the corresponding alcohol. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in drug discovery programs.

-

Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and biological activity of the molecule. The methylthio group can also be displaced by nucleophiles, enabling the introduction of different substituents at the 2-position of the pyrimidine ring.

-

Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring can be protonated or alkylated, and the ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of other substituents.

Applications in Research and Development

2-(Methylthio)pyrimidine-5-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a diverse array of bioactive molecules.

Pharmaceutical Applications

The pyrimidine scaffold is a common feature in many approved drugs, and derivatives of 2-(methylthio)pyrimidine-5-carboxylic acid are actively being investigated for various therapeutic applications. Its role as a key intermediate is noted in the development of antiviral and anticancer agents.[5][9] The versatility of its functional groups allows medicinal chemists to synthesize libraries of compounds for screening against various biological targets. For instance, derivatives of 4-(substituted-amino)-2-(methylthio)pyrimidine-5-carboxylic acid have been explored for their potential in treating cancer and infectious diseases.[10]

Agrochemical Applications

In the field of agrochemicals, this compound serves as a building block for the development of novel fungicides and herbicides.[11][12] The pyrimidine core is present in several commercially successful agricultural products, and the unique substitution pattern of this molecule offers opportunities to create new crop protection agents with improved efficacy and selectivity.

Mechanism of Action and Biological Targets

While the specific biological targets of 2-(Methylthio)pyrimidine-5-carboxylic acid itself are not extensively documented, research into its derivatives has provided significant insights into their potential mechanisms of action, particularly in the context of cancer and fungal diseases.

Inhibition of Succinate Dehydrogenase (SDH)

A primary mechanism of action for certain agrochemical fungicides containing a pyrimidine core is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain. Recent studies have elucidated a fascinating downstream consequence of SDH inhibition that is highly relevant to cancer biology.

Inhibition of SDH leads to the accumulation of its substrate, succinate.[13][14] This accumulated succinate acts as a competitive inhibitor of aspartate transcarbamoylase (ATCase), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[13][14] The inhibition of ATCase leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis. This disruption of nucleotide homeostasis can induce replication stress and ultimately lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[14][15]

Figure 1: Proposed signaling pathway of SDH inhibition by 2-(methylthio)pyrimidine derivatives.

This dual effect of SDH inhibitors—disrupting cellular respiration and simultaneously blocking nucleotide synthesis—makes them attractive candidates for the development of novel anticancer therapies.

Analytical Methodologies

The characterization and quality control of 2-(Methylthio)pyrimidine-5-carboxylic acid and its derivatives rely on standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A general approach for the HPLC analysis of pyrimidine carboxylic acids would involve reverse-phase chromatography.

Table 2: General HPLC Parameters for Analysis

| Parameter | Recommended Conditions |

| Column | C18 stationary phase (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm)[16] |

| Mobile Phase | Gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1 M trichloroacetic acid, pH 1.7) and acetonitrile[16] |

| Flow Rate | 1.0 mL/min[16] |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 355 nm after derivatization)[16] |

| Temperature | Ambient |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of the compound.

-

¹H NMR: Expected signals would include a singlet for the methylthio protons (around 2.5 ppm), signals for the pyrimidine ring protons, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). A ¹H NMR spectrum for the related 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid is available for comparison.[17]

-

¹³C NMR: The spectrum would show characteristic signals for the methylthio carbon, the aromatic carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range).[18][19]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) would be a suitable technique. The predicted monoisotopic mass is 170.015 Da.[3]

Safety and Handling

2-(Methylthio)pyrimidine-5-carboxylic acid should be handled in a well-ventilated area by trained personnel.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[20]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

2-(Methylthio)pyrimidine-5-carboxylic acid is a valuable and versatile building block in the design and synthesis of novel bioactive compounds. Its strategic placement of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the development of new pharmaceuticals and agrochemicals. The emerging understanding of the role of its derivatives as inhibitors of succinate dehydrogenase and their impact on pyrimidine biosynthesis opens up exciting new avenues for research, particularly in the field of oncology. This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their scientific endeavors.

References

- Hart, M. L., Davidsen, K., Danquah, S., Zheng, E., Sokolov, D., & Sullivan, L. B. (2025). Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. bioRxiv.

- Hart, M. L., Sokolov, D., Danquah, S., Zheng, E., Doan, A. D., Davidsen, K., MacPherson, D., & Sullivan, L. B. (2025).

- Hart, M. L., Davidsen, K., Danquah, S., Zheng, E., Sokolov, D., & Sullivan, L. B. (2025). Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. PubMed.

-

MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3359-3372.

-

preLights. (2025, May 26). Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. Retrieved from [Link]

- Khutornenko, A. A., Roudko, V. V., Chernyak, B. V., Vartapetian, A. B., Chumakov, P. M., & Evstafieva, A. G. (2010). Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. Proceedings of the National Academy of Sciences, 107(29), 12828-12833.

-

2A Biotech. (n.d.). Products. Retrieved from [Link]

-

PubChem. (n.d.). 2-(methylthio)pyrimidine-5-carboxylic acid. Retrieved from [Link]

- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 10(57), 34503-34521.

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-(Methylthio)pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

iChemical. (n.d.). 2-(methylthio)pyrimidine-5-carboxylic acid, CAS No. 110099-94-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

CAS. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

- Khutornenko, A. A., Roudko, V. V., Chernyak, B. V., Vartapetian, A. B., Chumakov, P. M., & Evstafieva, A. G. (2010).

- Nakano, D., & Ma, N. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4968.

-

ResearchGate. (2025, August 6). Pyrimidine biosynthesis links mitochondrial respiration to the p53 pathway. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Wujec, M., Trotsko, N., Paneth, A., & Gzella, A. K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.

- Khutornenko, A. A., Roudko, V. V., Chernyak, B. V., Vartapetian, A. B., Chumakov, P. M., & Evstafieva, A. G. (2010).

- Khan, I., Ullah, F., Ali, A., Khan, M. A., Khan, S. A., & Ahmad, S. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1245-1261.

- Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9226.

- Głowacki, R., & Bald, E. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 25426.

- Barron, E. S. G., & Kalnitsky, G. (1947). REGULATORY MECHANISMS OF CELLULAR RESPIRATION: II. THE RÔLE OF SOLUBLE SULFHYDRYL GROUPS AS SHOWN BY THE EFFECT OF SULFHYDRYL REAGENTS ON THE RESPIRATION OF SEA URCHIN SPERM. The Journal of General Physiology, 31(2), 107-120.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-(Methylthio)pyrimidine-5-carboxylic acid [oakwoodchemical.com]

- 3. PubChemLite - 2-(methylthio)pyrimidine-5-carboxylic acid (C6H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(methylthio)pyrimidine-5-carboxylic acid, CAS No. 110099-94-0 - iChemical [ichemical.com]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. jk-sci.com [jk-sci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - preLights [prelights.biologists.com]

- 16. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR [m.chemicalbook.com]

- 18. myneni.princeton.edu [myneni.princeton.edu]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. 110099-94-0 2-(Methylthio)pyrimidine-5-carboxylic acid AKSci X8931 [aksci.com]

An In-depth Technical Guide on the Molecular Structure and Utility of 2-(Methylthio)pyrimidine-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound with significant strategic value in contemporary drug discovery and medicinal chemistry. We will dissect its molecular architecture, explore robust synthetic and purification protocols, detail its analytical characterization, and illuminate its application as a versatile scaffold in the development of targeted therapeutics. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to leverage this molecule's full potential.

Introduction: The Pyrimidine Core in Modern Drug Design

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, most notably the nucleobases that constitute the building blocks of life. Its inherent electronic properties and capacity for diverse intermolecular interactions make it an ideal framework for designing molecules that can potently and selectively engage with biological targets. The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug design, allowing for the precise modulation of a compound's pharmacological and pharmacokinetic profile.

2-(Methylthio)pyrimidine-5-carboxylic acid emerges as a particularly valuable derivative within this chemical class. The presence of a methylthio group at the 2-position and a carboxylic acid at the 5-position provides a unique combination of reactivity and functionality. The methylthio group can serve as a leaving group in nucleophilic substitution reactions or be oxidized to the corresponding sulfoxide or sulfone, offering multiple avenues for structural elaboration. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or salt formation, enabling the exploration of a vast chemical space and the optimization of properties such as solubility and bioavailability. This guide will provide a detailed exploration of this versatile building block, from its fundamental properties to its practical application in the synthesis of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of the molecular structure and physicochemical characteristics of 2-(Methylthio)pyrimidine-5-carboxylic acid is essential for its effective application in research and development.

Chemical Identity

-

IUPAC Name: 2-(Methylthio)pyrimidine-5-carboxylic acid

Caption: Molecular structure of 2-(Methylthio)pyrimidine-5-carboxylic acid.

Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for experimental design, including solvent selection and formulation development.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Boiling Point | 378.4°C at 760 mmHg | [3] |

| Density | 1.45 g/cm³ | [3] |

| Flash Point | 182.6°C | [3] |

| Vapor Pressure | 2.12E-06 mmHg at 25°C | [3] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid can be achieved through a multi-step sequence. The following protocol is a robust and reproducible method for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the initial construction of the pyrimidine ring, followed by functional group interconversion.

Caption: Retrosynthetic pathway for 2-(Methylthio)pyrimidine-5-carboxylic acid.

Experimental Procedure

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Ethyl 2-thiouracil-5-carboxylate

-

Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add thiourea to the sodium ethoxide solution, followed by the dropwise addition of diethyl ethoxymethylenemalonate.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with glacial acetic acid to precipitate the product.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water and ethanol, and dry under vacuum to yield ethyl 2-thiouracil-5-carboxylate.

Step 2: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

-

Reaction Setup: Suspend the ethyl 2-thiouracil-5-carboxylate in methanol.

-

Reagent Addition: Add a solution of sodium hydroxide, followed by the dropwise addition of methyl iodide.

-

Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to afford ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Step 3: Saponification to 2-(Methylthio)pyrimidine-5-carboxylic acid

-

Reaction Setup: Dissolve the ethyl 2-(methylthio)pyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up: Cool the reaction mixture and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized 2-(Methylthio)pyrimidine-5-carboxylic acid.

| Technique | Expected Data |

| ¹H NMR | Predicted (DMSO-d6): δ ~13.5 (s, 1H, COOH), 9.0 (s, 2H, pyrimidine-H), 2.6 (s, 3H, S-CH₃).[4] |

| ¹³C NMR | Predicted chemical shifts: ~170 ppm (C=O), pyrimidine carbons in the aromatic region, and the S-CH₃ carbon upfield. |

| Mass Spec. | [M+H]⁺ at m/z 171.02228.[5] |

| IR Spec. | Broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹). |

Applications in Drug Discovery

2-(Methylthio)pyrimidine-5-carboxylic acid is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[6] Its bifunctional nature allows for diverse derivatization strategies.

Synthetic Utility

The carboxylic acid can be readily converted to amides and esters, while the methylthio group can be displaced by nucleophiles or oxidized.

Caption: Key synthetic transformations of 2-(Methylthio)pyrimidine-5-carboxylic acid.

Role in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a common feature in many kinase inhibitors. 2-(Methylthio)pyrimidine-5-carboxylic acid and its derivatives serve as key building blocks in the synthesis of potent inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases. The methylthio group can be displaced by amines to introduce side chains that interact with the hinge region of the kinase, while the carboxylic acid can be modified to interact with other residues in the active site or to improve pharmacokinetic properties.

Conclusion

2-(Methylthio)pyrimidine-5-carboxylic acid is a high-value building block for the synthesis of complex molecules with therapeutic potential. Its well-defined reactivity and versatile functional handles make it an indispensable tool for medicinal chemists. The synthetic protocols and analytical data presented in this guide provide a solid foundation for its effective utilization in drug discovery programs. Further exploration of the chemical space accessible from this intermediate is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

-

2-(methylthio)pyrimidine-5-carboxylic acid (C6H6N2O2S) - PubChemLite. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-(methylthio)pyrimidine-5-carboxylic acid, CAS No. 110099-94-0 - iChemical. (n.d.). Retrieved January 8, 2026, from [Link]

- CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents. (n.d.).

-

Products - 2a biotech. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

- WO1997044326A1 - Aryl pyrimidine derivatives - Google Patents. (n.d.).

-

2-(Methylthio)pyrimidine-5-carboxylic acid - Appretech Scientific Limited. (n.d.). Retrieved January 8, 2026, from [Link]

- WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents. (n.d.).

-

Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate - European Patent Office. (n.d.). Retrieved January 8, 2026, from [Link]

-

13C DEPT NMR 1D Spectrum - Utah Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-(methylthio)pyrimidine-5-carboxylic acid, CAS No. 110099-94-0 - iChemical. (n.d.). Retrieved January 8, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 8, 2026, from [Link]

-

2-(Methylthio)pyrimidine-5-carboxylic acid - Oakwood Chemical. (n.d.). Retrieved January 8, 2026, from [Link]

-

1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. appretech.com [appretech.com]

- 3. 2-(methylthio)pyrimidine-5-carboxylic acid, CAS No. 110099-94-0 - iChemical [ichemical.com]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. PubChemLite - 2-(methylthio)pyrimidine-5-carboxylic acid (C6H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural framework serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, and antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Methylthio)pyrimidine-5-carboxylic acid and its ester derivatives. It delves into the underlying chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies to inform route selection for research and development.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental structural motif in numerous biologically active compounds, including nucleic acids.[3] This inherent biological relevance has made pyrimidine derivatives a focal point in pharmaceutical research. The title compound, 2-(Methylthio)pyrimidine-5-carboxylic acid, and its corresponding esters are valuable intermediates, offering three key functional groups for further chemical modification: the methylthio group, the carboxylic acid/ester, and the pyrimidine ring itself.[1] These features allow for the exploration of diverse chemical space in the pursuit of novel therapeutic agents.[4]

The methylthio group enhances lipophilicity and can participate in hydrophobic interactions with biological targets. The carboxylic acid provides a handle for hydrogen bonding and ionic interactions, which are crucial for molecular recognition at enzyme active sites.[1]

Core Synthesis Pathways: A Mechanistic Perspective

The synthesis of the 2-(methylthio)pyrimidine-5-carboxylic acid core generally relies on the construction of the pyrimidine ring through cyclocondensation reactions.[3][5] This involves the reaction of a three-carbon (C-C-C) building block with a nitrogen-containing dinucleophile, such as S-methylisothiourea.

Pathway A: Cyclocondensation with S-Methylisothiourea

A prevalent and effective strategy involves the cyclocondensation of S-methylisothiourea with a suitable three-carbon electrophile. This approach is advantageous as it directly installs the desired 2-(methylthio) substituent.

A modification of the classical Biginelli reaction provides a route to dihydropyrimidine precursors. This involves the reaction of S-methylisothiourea hemisulfate salt with a β-ketoester or a related Michael acceptor.[6][7] Subsequent oxidation (aromatization) of the dihydropyrimidine ring would be necessary to yield the final pyrimidine product. While this is a multi-step process, it offers a high degree of flexibility in introducing substituents on the pyrimidine ring.[7]

A more direct approach involves the reaction of S-methylisothiourea with a highly functionalized three-carbon synthons. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been shown to react with amidinium salts, including S-methylisothiouronium salts, to afford 2-substituted pyrimidine-5-carboxylic esters in good to excellent yields.[8][9] This method is particularly noteworthy as it provides a direct route to pyrimidines that are unsubstituted at the 4- and 6-positions.[8]

Diagrammatic Representation of Pathway A:

Caption: General cyclocondensation pathway to the target molecule.

Pathway B: Multi-step Synthesis from Diethyl Malonate

An alternative strategy involves building the pyrimidine ring from simpler starting materials like diethyl malonate. This pathway offers a high degree of control over the introduction of various functional groups. A patented method outlines a four-step synthesis to a related compound, which can be adapted for the synthesis of the title compound.[10]

The key steps in this pathway are:

-

Nitration: Introduction of a nitro group at the 5-position.

-

Cyclization: Reaction with thiourea to form the pyrimidine ring.

-

Methylation: Introduction of the methylthio group.

-

Chlorination and subsequent reduction/hydrolysis: Conversion of hydroxyl groups to chloro groups, followed by steps to arrive at the carboxylic acid.

While this pathway is longer, it is built upon well-established chemical transformations.

Workflow for Pathway B:

Caption: Multi-step synthesis workflow starting from diethyl malonate.

Experimental Protocols

The following protocols are representative examples for the synthesis of ethyl 2-(methylthio)pyrimidine-5-carboxylate, a key precursor to the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate via Cyclocondensation

This protocol is adapted from the general procedure described by Zhichkin et al. for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8]

Materials and Reagents:

-

S-methylisothiourea sulfate

-

Sodium ethoxide

-

Ethanol

-

Ethyl 3-ethoxy-2-formylacrylate (or a similar C3-electrophile)

-

Diethyl ether

-

Hydrochloric acid

Procedure:

-

Preparation of S-methylisothiouronium salt: Dissolve S-methylisothiourea sulfate in ethanol. Add a solution of sodium ethoxide in ethanol dropwise at 0 °C. Stir the mixture for 1 hour at room temperature. The resulting mixture contains the free S-methylisothiourea.

-

Cyclocondensation: To the freshly prepared S-methylisothiourea solution, add ethyl 3-ethoxy-2-formylacrylate dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water and neutralize with dilute hydrochloric acid. Extract the product with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(methylthio)pyrimidine-5-carboxylate.[11]

Hydrolysis to 2-(Methylthio)pyrimidine-5-carboxylic acid:

-

Dissolve the ethyl 2-(methylthio)pyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 2-(methylthio)pyrimidine-5-carboxylic acid.[12]

Data Summary and Comparison of Pathways

| Parameter | Pathway A (Direct Cyclocondensation) | Pathway B (Multi-step from Diethyl Malonate) |

| Starting Materials | S-methylisothiourea, functionalized C3-synthon | Diethyl malonate, thiourea, dimethyl sulfate |

| Number of Steps | 1-2 steps to ester | 4+ steps to a related intermediate |

| Typical Yields | Moderate to excellent[8] | Can be variable depending on each step |

| Scalability | Potentially scalable | May require optimization for large-scale synthesis |

| Key Advantages | Directness, potentially higher overall yield | Use of simple, inexpensive starting materials |

| Key Disadvantages | Availability and cost of the C3-synthon | Longer reaction sequence, more purification steps |

Conclusion and Future Outlook

The synthesis of 2-(methylthio)pyrimidine-5-carboxylic acid is most efficiently achieved through cyclocondensation strategies. The choice between a direct, one-pot approach and a multi-step synthesis depends on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns on the pyrimidine ring. As the demand for novel pyrimidine-based pharmaceuticals continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methodologies will remain an active area of research.

References

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]

-

El-Gendy, M. A., et al. (2021). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. ResearchGate. [Link]

-

Zhang, F. H., et al. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 863-868. [Link]

-

Nerkar, A. U. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54. [Link]

-

Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. [Link]

-

Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]

-

da Silva, A. C., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-276. [Link]

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. [Link]

-

AOBChem USA. (n.d.). Ethyl 2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

- Google Patents. (2018). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. CN108218151A.

-

Oakwood Chemical. (n.d.). 2-(Methylthio)pyrimidine-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of monosubstituted thiourea with a chiral carboxylic acid as a route to a chiral thiourea. Retrieved from [Link]

-

Kappe, C. O. (2000). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Molecules, 5(12), 1339-1352. [Link]

-

Amazon S3. (n.d.). 2-(Methylthio)-4-(P-Tolylamino)Pyrimidine-5-Carboxylic Acid. Retrieved from [Link]

-

de la Torre, M. C., & Gotor, V. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6104. [Link]

-

Bibliomed. (2013). A CONVENIENT WAY FOR THE PREPARATION OF NOVEL THIOUREA DERIVATIVES CONTAINING BIOLOGICALLY ACTIVE QUINAZOLINE MOIETY. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 6. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 11. aobchem.com [aobchem.com]

- 12. 2-(Methylthio)pyrimidine-5-carboxylic acid [oakwoodchemical.com]

The Biological Versatility of 2-(Methylthio)pyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its inherent ability to engage in various biological interactions has made it a focal point for the development of novel therapeutics. This technical guide delves into the biological activities associated with a specific, yet versatile, member of this family: 2-(Methylthio)pyrimidine-5-carboxylic acid . While comprehensive biological data on this exact molecule remains an area of active investigation, extensive research into its close derivatives provides a compelling narrative of its potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][4] This document serves as a resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights into experimental design, and a forward-looking perspective on the untapped potential of this chemical entity.

Molecular Profile and Synthesis of the Core Scaffold

2-(Methylthio)pyrimidine-5-carboxylic acid is characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a carboxylic acid group at the 5-position. This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its biological interactions and synthetic versatility. The methylthio group enhances lipophilicity, which can improve membrane permeability, while the carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, influencing solubility and target engagement.[3]

General Synthesis Pathway

The synthesis of 2-(Methylthio)pyrimidine-5-carboxylic acid and its esters typically involves a multi-step process. A common approach is the condensation of a three-carbon component with S-methylisothiourea.[4] Variations of the Biginelli or similar cyclocondensation reactions are often employed to construct the core pyrimidine ring.[4]

Below is a generalized workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acid.

Caption: Generalized workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

A documented method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. This approach is noted for its high yield and ability to produce pyrimidines without substitution at the 4-position.

Biological Activities and Therapeutic Potential of Derivatives

The true potential of the 2-(Methylthio)pyrimidine-5-carboxylic acid scaffold is illuminated through the diverse biological activities reported for its derivatives. These findings strongly suggest that the core molecule is a valuable starting point for the development of potent and selective therapeutic agents.

Anticancer Properties

A significant body of research points to the anticancer potential of pyrimidine derivatives, and those bearing the 2-methylthio substituent are no exception.[2][5][6]

Mechanism of Action: The proposed anticancer mechanisms for this class of compounds are multifaceted and appear to be cell-line dependent. In-vitro studies on derivatives have demonstrated the induction of apoptosis, a form of programmed cell death, in various cancer cell lines, including gastric and lung cancer.[3] Some derivatives have also been shown to arrest the cell cycle, preventing cancer cells from proliferating.[2] The pyrimidine scaffold can serve as a template for designing kinase inhibitors, which are a major class of anticancer drugs.[3]

| Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

| 2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid | Gastric, Lung | Cytotoxic effects, apoptosis induction | [3] |

| 6-amino-5-cyano-2-thiopyrimidines | Leukemia, various solid tumors | Broad-spectrum anticancer activity, cell cycle arrest | [2] |

| 4-amino-thieno[2,3-d]pyrimidines | Breast Cancer (MCF-7, MDA-MB-231) | High antiproliferative activity and selectivity | [5] |

| 2-thiopyrimidine derivatives | - | Moderate CDK-1 inhibition (IC50 = 5 µM) | [7] |

Antimicrobial Activity

The pyrimidine core is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 2-(Methylthio)pyrimidine-5-carboxylic acid have been investigated for their activity against a range of bacterial and fungal pathogens.[1][8]

Spectrum of Activity: Studies have demonstrated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[8] For example, some ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates have shown notable activity against Candida albicans. Another study highlighted a derivative with high activity against a Staphylococcus aureus strain.

Considerations for Development: The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The synthetic tractability of the 2-(Methylthio)pyrimidine-5-carboxylic acid scaffold allows for the creation of diverse chemical libraries that can be screened against multidrug-resistant bacterial and fungal strains.

Anti-inflammatory and Analgesic Potential

Derivatives of dihydropyrimidines containing a methylthio group have been reported to possess anti-inflammatory and analgesic properties.[4][7]

Mechanism of Action: The observed analgesic activity of these compounds is thought to be mediated through the inhibition of peripheral pain mechanisms.[4] The anti-inflammatory effects could be linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).[6]

Experimental Evidence: In a study utilizing the acetic acid-induced writhing test in mice, a common model for screening peripheral analgesics, several 2-methylthio-1,4-dihydropyrimidine derivatives demonstrated significant analgesic activity.[4] Some 2-thiopyrimidine derivatives have also shown good anti-inflammatory activity in animal models.[7]

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research into the biological activities of 2-(Methylthio)pyrimidine-5-carboxylic acid and its derivatives, this section provides standardized, step-by-step methodologies for key in-vitro assays.

In-Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(Methylthio)pyrimidine-5-carboxylic acid or its derivatives in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A streamlined workflow for the MTT cell viability assay.

In-Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial suspension to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Concluding Remarks

The collective evidence from studies on its derivatives strongly suggests that 2-(Methylthio)pyrimidine-5-carboxylic acid is a highly promising scaffold for the development of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its analogs make it a compelling starting point for drug discovery campaigns.

Future research should focus on a more detailed biological characterization of the parent compound itself to establish a baseline for structure-activity relationship (SAR) studies. High-throughput screening of libraries based on this scaffold against a wider range of biological targets, including specific kinases, proteases, and microbial enzymes, is warranted. Furthermore, computational modeling and docking studies could aid in the rational design of more potent and selective derivatives.

References

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-(Methylthio)pyrimidine-5-carboxylic acid | C6H6N2O2S | CID 3631794 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

(PDF) Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-(methylthio)pyrimidine-5-carboxylic acid (C6H6N2O2S) - PubChemLite. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization - Pharmacia. (2019, December 20). Retrieved January 8, 2026, from [Link]

-

Synthesis and the antimicrobial activity of ethyl 5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno [2,3-d]pyrimidine-6-carboxylates | Journal of Organic and Pharmaceutical Chemistry. (2013, September 10). Retrieved January 8, 2026, from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC - PubMed Central. (2024, February 13). Retrieved January 8, 2026, from [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI. (2022, May 21). Retrieved January 8, 2026, from [Link]

-

Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides | ScienceRise: Pharmaceutical Science. (2016, July 1). Retrieved January 8, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). Retrieved January 8, 2026, from [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. (2023, May 5). Retrieved January 8, 2026, from [Link]

-

(PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 2-(Methylthio)pyrimidine-5-carboxylic Acid Derivatives

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] Within this broad class, derivatives of 2-(methylthio)pyrimidine-5-carboxylic acid have emerged as a particularly fruitful area of research, serving as privileged scaffolds for the development of novel kinase inhibitors, anticancer agents, and other targeted therapies.[3][4][5] This guide provides a comprehensive overview of the discovery process for this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the scaffold's design, explore common synthetic strategies, detail biological evaluation cascades, and analyze structure-activity relationships (SAR) that drive lead optimization. The content synthesizes field-proven insights with technical accuracy, offering a practical framework for the exploration of this important chemical space.

Introduction: The Significance of the Pyrimidine Scaffold

Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][6] This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for drug design. Its structure is amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Consequently, pyrimidine derivatives have been successfully developed into drugs for a vast range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][7]

The Rise of 2-(Methylthio)pyrimidine-5-carboxylic Acid Derivatives

The exploration of pyrimidine derivatives in medicinal chemistry began in the mid-20th century, with a focus on their potential as antimetabolites and enzyme inhibitors.[3] The specific scaffold, 2-(methylthio)pyrimidine-5-carboxylic acid, gained traction as chemists began to systematically modify the pyrimidine core to improve drug-like properties.

Rationale for Key Functional Groups

The efficacy of this scaffold can be attributed to the distinct contributions of its three core functional groups:

-

2-(Methylthio) Group (-SMe): The introduction of a sulfur-containing moiety like methylthio often enhances lipophilicity.[3] This property can improve a molecule's ability to cross cell membranes, increasing its bioavailability and interaction with intracellular targets.[3] The methylthio group can also participate in hydrophobic interactions within the binding pockets of target proteins.[3][8]

-

5-Carboxylic Acid Group (-COOH): This polar group is crucial for establishing key interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and can also form ionic bonds, anchoring the molecule in the active site of an enzyme or receptor.[3][9] The carboxylic acid moiety also helps to balance the molecule's overall solubility.[3]

-

Pyrimidine Core: As a central scaffold, the pyrimidine ring provides a rigid framework for orienting the other functional groups. Its nitrogen atoms often act as hydrogen bond acceptors, mimicking the interactions of natural ligands like adenine in the ATP binding sites of kinases.[10]

This combination of features has made the 2-(methylthio)pyrimidine-5-carboxylic acid scaffold a valuable starting point for developing inhibitors of various enzymes, particularly protein kinases, which are critical targets in oncology.[2][11]

Synthetic Strategies and Methodologies

The synthesis of 2-(methylthio)pyrimidine-5-carboxylic acid and its derivatives can be achieved through several established routes. A common approach involves the cyclocondensation of appropriate precursors to form the core pyrimidine ring.

General Synthesis of the Core Scaffold

A foundational method for constructing the pyrimidine ring is the reaction between a β-dicarbonyl compound (or its equivalent) and a guanidine derivative.[3] For the specific synthesis of the 2-(methylthio)pyrimidine core, S-methylisothiourea is a frequently used reagent.[12]

Protocol 3.1: Atwal-Biginelli-type Cyclocondensation

This protocol describes a general method for synthesizing the dihydropyrimidine ester precursor, which can then be aromatized and hydrolyzed to the final carboxylic acid.[12]

-

Step 1: Knoevenagel Condensation: React a β-ketoester with an aldehyde using a catalyst (e.g., piperidine/acetic acid) to form a 2-(substituted)methylene-3-oxoester intermediate.

-

Step 2: Cyclocondensation: Combine the intermediate from Step 1 with S-methylisothiourea hemisulfate salt in a suitable solvent like ethanol.

-

Step 3: Reaction: Heat the mixture under reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of starting materials.

-

Step 4: Isolation: Cool the reaction mixture, and isolate the crude product, which may be a mixture of tautomers, by filtration or evaporation.

-

Step 5: Purification: Purify the product using column chromatography or recrystallization to yield the alkyl 1,4-dihydro-2-methylthio-pyrimidine-5-carboxylate.[12]

-

Step 6: Aromatization & Hydrolysis: The dihydropyrimidine can be oxidized (e.g., with DDQ or MnO₂) to the aromatic pyrimidine, followed by hydrolysis of the ester (e.g., with NaOH or LiOH) to afford the target 2-(methylthio)pyrimidine-5-carboxylic acid.

Self-Validation: The structure and purity of the final compound and all intermediates must be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).[12]

Derivatization Approaches

The true power of this scaffold lies in its potential for derivatization to explore structure-activity relationships.

-

Amide Coupling: The 5-carboxylic acid is an ideal handle for creating a library of amide derivatives using standard peptide coupling reagents like HATU or EDC.[13] This allows for the exploration of interactions in the solvent-accessible region of a target's binding site.[9]

-

Substitution at Position 4: Many synthetic routes allow for the introduction of various substituents at the C4 position, often an amino or aryl group.[3][5][14] For example, starting from a 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, various amines can be introduced via nucleophilic aromatic substitution (SNAr).

-

Oxidation of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or sulfone using agents like m-CPBA or hydrogen peroxide, which alters the electronics and steric profile of the molecule.[3]

Diagram 1: Synthetic Workflow

A generalized workflow for the synthesis and derivatization of the target compounds.

Caption: Synthetic workflow for 2-(methylthio)pyrimidine-5-carboxylic acid derivatives.

Biological Evaluation and Screening

The discovery process for new derivatives relies on a robust screening cascade to identify and characterize active compounds. This typically begins with high-throughput in vitro assays and progresses to more complex cellular and in vivo models for the most promising candidates.

Primary Biochemical Assays

For targets like protein kinases, the initial screen is often a biochemical assay measuring direct enzyme inhibition.

Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A) [15]

-

Reagents: Recombinant human Aurora A kinase, ATP, a suitable peptide substrate (e.g., Kemptide), and a detection reagent (e.g., ADP-Glo™).

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Plate Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Self-Validation: The assay should include positive controls (known inhibitors) and negative controls (DMSO vehicle) to ensure its validity. The Z'-factor, a statistical measure of assay quality, should be calculated and meet acceptable standards (typically > 0.5).

Cellular Assays

Compounds that show promising activity in biochemical assays are advanced to cell-based assays to assess their effects in a more biologically relevant context.

-

Antiproliferative Assays: These assays measure the ability of a compound to inhibit the growth of cancer cell lines.[3][15] For example, derivatives have shown cytotoxic effects against gastric and lung cancer cells.[3] The IC₅₀ is determined using viability assays like MTT or CellTiter-Glo®.

-

Target Engagement Assays: Techniques like Western blotting can be used to confirm that the compound is hitting its intended target in cells. For instance, if targeting a kinase in a signaling pathway, one would look for a decrease in the phosphorylation of a known downstream substrate.[15]

-

Mechanism of Action Studies: Further cellular assays can elucidate the compound's mechanism, such as inducing apoptosis (programmed cell death) or causing cell cycle arrest.[3]

Diagram 2: Biological Screening Cascade

A typical workflow for evaluating new chemical entities (NCEs).

Caption: A standard biological screening cascade for drug discovery.

Structure-Activity Relationship (SAR) Analysis

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and observing the effect on its biological activity to build a predictive model for designing more potent and selective molecules.

Key Modification Points and Observed Trends

-

Position 4 Substitutions: This position is often critical for potency and selectivity. Introducing substituted anilines or other amino groups can lead to key hydrogen bonds and hydrophobic interactions in a kinase hinge region.[14] For example, adding a cyclopropylamino group has been explored for anticancer applications.[5]

-

Position 5 Amide Derivatives: Converting the carboxylic acid to various amides allows for probing interactions with solvent-exposed regions of the target. The nature of the amine used for coupling can significantly impact potency and properties like cell permeability.[9]

-

Aromatic Substituents: When an aryl group is present (e.g., at position 4), its substitution pattern is crucial. Adding small electron-withdrawing or -donating groups can modulate binding affinity through electronic and steric effects. The phenyl ring can facilitate π-π stacking with aromatic residues in the enzyme active site.[3]

Table 1: Exemplar Structure-Activity Relationship Data for Kinase Inhibitors

| Compound ID | R¹ (at C4) | R² (at C5-amide) | Kinase A IC₅₀ (nM) | Cell Line B IC₅₀ (µM) |

| 1 | -NH(Phenyl) | -OH | 550 | >10 |

| 2 | -NH(3-Cl-Phenyl) | -OH | 120 | 4.5 |

| 3 | -NH(3-Cl-Phenyl) | -NH(CH₃) | 95 | 2.1 |

| 4 | -NH(3-Cl-Phenyl) | -NH(Morpholinoethyl) | 25 | 0.8 |

Data is hypothetical and for illustrative purposes only.

The data illustrates that adding a chloro substituent on the phenyl ring (Compound 2 vs. 1) improves potency. Furthermore, converting the carboxylic acid to amides (Compounds 3 and 4) enhances both biochemical and cellular activity, with a larger, more polar morpholinoethyl amide providing the best results in this series.

Diagram 3: SAR Logic Flow

The iterative cycle of design, synthesis, and testing in lead optimization.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Future Perspectives

The 2-(methylthio)pyrimidine-5-carboxylic acid scaffold remains a highly versatile and "privileged" structure in medicinal chemistry.[3] Future work will likely focus on several key areas:

-

Novel Targets: Applying this scaffold to new and challenging biological targets beyond kinases, such as epigenetic enzymes or protein-protein interaction modulators.

-

Covalent Inhibition: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site, which can lead to increased potency and duration of action.

-

PROTACs: Using the scaffold as a warhead to be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of a target protein rather than just inhibiting it.

-

Improved Drug Properties: Focusing on optimizing absorption, distribution, metabolism, and excretion (ADME) properties to develop candidates with favorable pharmacokinetic profiles suitable for oral administration.[15]

Conclusion

The discovery and development of 2-(methylthio)pyrimidine-5-carboxylic acid derivatives represent a classic and successful application of medicinal chemistry principles. The scaffold's inherent drug-like features, combined with its synthetic tractability, provide a robust platform for generating novel therapeutic agents. A systematic approach, integrating rational design, efficient synthesis, comprehensive biological evaluation, and iterative SAR analysis, is crucial for unlocking the full potential of this valuable chemical class. This guide has outlined the core technical and strategic considerations for researchers aiming to explore and innovate within this promising field.

References

-

Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458–1466. [Link]

-

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid - MySkinRecipes. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid - MySkinRecipes. (n.d.). Retrieved January 8, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Synthesis, 19(5), 516-532. [Link]

-

Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11489–11505. [Link]

-

Al-Ostoot, F. H., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 431–449. [Link]

-

Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]

-

Al-Hayali, A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega, 6(38), 24653–24667. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

-

Gkoktsis, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1156. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid [myskinrecipes.com]

- 12. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scbt.com [scbt.com]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methylsulfanylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsulfanylpyrimidine-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-methylsulfanylpyrimidine-5-carboxylic acid, including its synthesis, melting point, solubility, and pKa. Furthermore, this guide details the standard experimental protocols for the determination of these properties and the spectral characterization (NMR, IR, and Mass Spectrometry) of the molecule. This document is intended to be a valuable resource for researchers and scientists involved in the characterization and development of novel pyrimidine derivatives.

Introduction: The Significance of 2-Methylsulfanylpyrimidine-5-carboxylic Acid

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The substitutent at the 2- and 5-positions of the pyrimidine ring can significantly influence the molecule's pharmacological activity. 2-Methylsulfanylpyrimidine-5-carboxylic acid, with its thioether and carboxylic acid functionalities, presents an interesting profile for potential biological activity.

The systematic characterization of its physicochemical properties is a critical first step in the drug development pipeline. These properties dictate how the molecule will behave in a biological system and are essential for formulation development and predicting its pharmacokinetic profile. This guide provides a detailed framework for the synthesis and comprehensive physicochemical characterization of this promising molecule.

Synthesis of 2-Methylsulfanylpyrimidine-5-carboxylic Acid

A common and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic acids involves the preparation of the corresponding ester followed by hydrolysis. A plausible synthetic route for 2-methylsulfanylpyrimidine-5-carboxylic acid is outlined below.

Synthesis of Methyl 2-Methylsulfanylpyrimidine-5-carboxylate

The synthesis of the methyl ester precursor can be achieved through a cyclocondensation reaction. One established method involves the reaction of S-methylisothiourea with an appropriate three-carbon building block.[1][2]

Hydrolysis to 2-Methylsulfanylpyrimidine-5-carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification.[3]